molecular formula C9H4F3N3O4S B13418374 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide CAS No. 42011-48-3

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide

Cat. No.: B13418374
CAS No.: 42011-48-3
M. Wt: 307.21 g/mol
InChI Key: GMHPROGCQPQRLG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-(5-nitro-2-furyl)-2-thiazolylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide is unique due to the combination of trifluoromethyl, nitrofuran, and thiazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (CAS No. 42011-48-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.

The molecular formula of this compound is C9H4F3N3O4S, with a molecular weight of 303.25 g/mol. The compound features a trifluoromethyl group and a nitro-substituted thiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the nitro group exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) reported for related compounds was as low as 0.78 μM, suggesting that the presence of the nitro group is essential for this activity .

CompoundMIC (μM)Target
Nitro derivative0.78M. tuberculosis

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. Studies have highlighted its ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These actions suggest potential therapeutic applications in treating inflammatory diseases .

ActivityMechanismReference
iNOS InhibitionReduces nitric oxide production
COX-2 InhibitionDecreases prostaglandin synthesis

Anticancer Potential

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human cancer models. For instance, it was tested against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines with notable cytotoxicity observed .

Cell LineIC50 (μM)Reference
SK-Hep-16.46
MDA-MB-2316.56
NUGC-35.84

Case Studies

  • Antitubercular Activity : A study conducted on nitro-containing thiazole derivatives demonstrated that the structural modifications significantly influenced their antitubercular activity. The presence of the nitro group at the C5 position was crucial for maintaining high efficacy against M. tuberculosis .
  • Inflammation Models : In experimental models of inflammation, compounds similar to this compound exhibited significant reductions in inflammatory markers and improved outcomes in models of acute lung injury .

Properties

CAS No.

42011-48-3

Molecular Formula

C9H4F3N3O4S

Molecular Weight

307.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C9H4F3N3O4S/c10-9(11,12)7(16)14-8-13-4(3-20-8)5-1-2-6(19-5)15(17)18/h1-3H,(H,13,14,16)

InChI Key

GMHPROGCQPQRLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C(F)(F)F

Origin of Product

United States

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